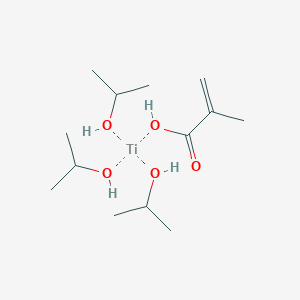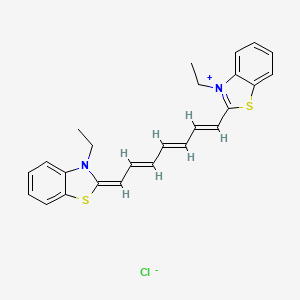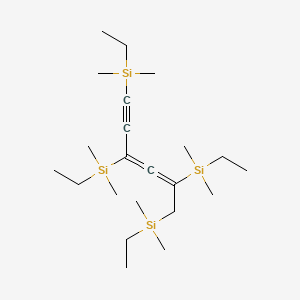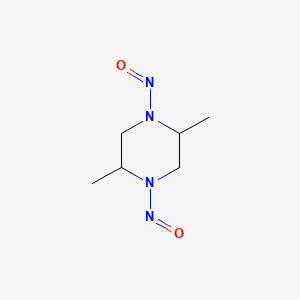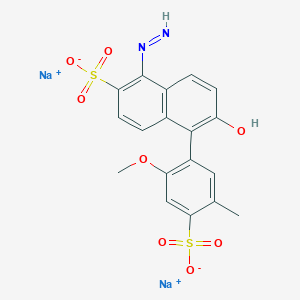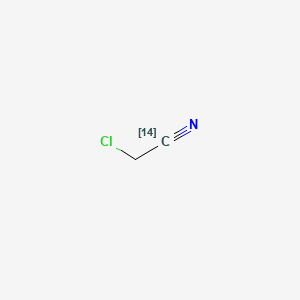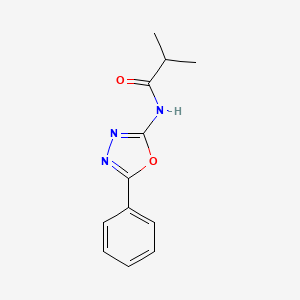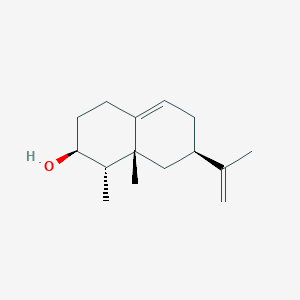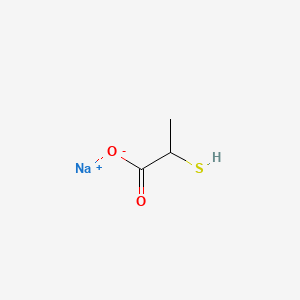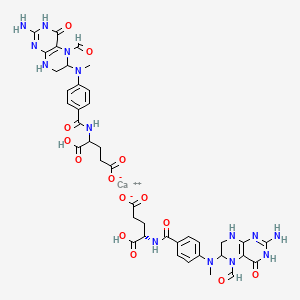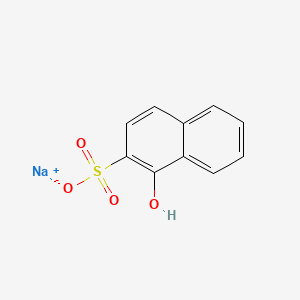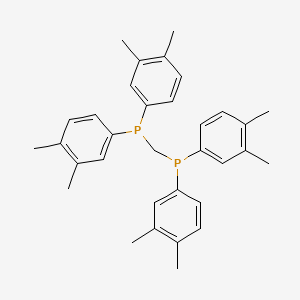
Bis(bis(3,4-dimethylphenyl)phosphino)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE is a phosphine ligand known for its application in various chemical reactions, particularly in catalysis. This compound is characterized by its two phosphine groups attached to a central methane molecule, each phosphine group being further substituted with two 3,5-dimethylphenyl groups. Its molecular formula is C44H44P2, and it has a molecular weight of 634.78 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the phosphine groups.
Industrial Production Methods
Industrial production of BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in a solid state and stored under inert gas to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and various electrophiles for substitution reactions. The reactions are typically carried out under inert conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the products are often biaryl compounds, while oxidation reactions yield phosphine oxides .
Aplicaciones Científicas De Investigación
BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential use in biochemical applications, such as enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism by which BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine groups coordinate with metal centers, facilitating various catalytic cycles. The molecular targets include transition metal complexes, and the pathways involved are typically those related to catalytic cycles in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde: Another phosphine ligand with similar substituents but different core structure.
1,2-Bis(diphenylphosphino)benzene: A widely used phosphine ligand with a different substitution pattern.
Uniqueness
BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, offering advantages over other phosphine ligands in terms of selectivity and reactivity .
Propiedades
Fórmula molecular |
C33H38P2 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
bis(3,4-dimethylphenyl)phosphanylmethyl-bis(3,4-dimethylphenyl)phosphane |
InChI |
InChI=1S/C33H38P2/c1-22-9-13-30(17-26(22)5)34(31-14-10-23(2)27(6)18-31)21-35(32-15-11-24(3)28(7)19-32)33-16-12-25(4)29(8)20-33/h9-20H,21H2,1-8H3 |
Clave InChI |
WRANDSGJMDSTBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)P(CP(C2=CC(=C(C=C2)C)C)C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
